An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: Structure, Properties, and Applications
An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole, a versatile heterocyclic compound of significant interest in medicinal chemistry, materials science, and agrochemicals. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will detail a robust synthesis protocol, explore its reactivity and stability, and discuss its current and potential applications, with a particular focus on its role as a key building block in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the unique attributes conferred by the combination of the tetrazole and trifluoromethylphenyl moieties.
Introduction: A Molecule of Strategic Importance
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a synthetic organic compound featuring a tetrazole ring linked to a trifluoromethyl-substituted phenyl group. The strategic combination of these two functionalities imparts a unique set of properties that make it a valuable intermediate in various fields of chemical science.
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[1] This bioisosteric replacement is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of drug candidates.[2] Tetrazole-containing compounds exhibit a wide array of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[2][3]
The trifluoromethyl (-CF3) group, on the other hand, is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can significantly influence a compound's reactivity, solubility, metabolic stability, and binding affinity to biological targets.[4] The incorporation of a -CF3 group is a widely used tactic in modern drug design to optimize the efficacy and safety of therapeutic agents.[4]
Consequently, 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole serves as a crucial building block that combines the advantageous features of both the tetrazole and trifluoromethylphenyl groups, making it a focal point of research in the development of novel pharmaceuticals, advanced polymers, and specialized agrochemicals.[4]
Chemical Structure and Physicochemical Properties
The unique properties of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole stem directly from its molecular architecture.
Chemical Structure
The structure consists of a 1H-tetrazole ring where the hydrogen atom at the N1 position is substituted by a 4-(trifluoromethyl)phenyl group.
Figure 1. Chemical structure of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The presence of the trifluoromethyl group significantly enhances its solubility in various organic solvents.[4]
| Property | Value | Source |
| CAS Number | 1027510-31-1 | [4] |
| Molecular Formula | C₈H₅F₃N₄ | [4] |
| Molecular Weight | 214.15 g/mol | [4] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | Not definitively reported in peer-reviewed literature. Supplier data may vary. | - |
| Solubility | Soluble in various organic solvents. | [4] |
| pKa | The 1H-tetrazole parent compound has a pKa of approximately 4.90. The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to slightly increase the acidity (lower the pKa) of the tetrazole N-H. | [5] |
Synthesis and Purification
The most common and efficient method for the synthesis of 1-substituted-1H-tetrazoles is the reaction of a primary amine with sodium azide and an orthoformate, often in the presence of a catalyst.[6]
Synthesis Workflow
Figure 2. General workflow for the synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 1-substituted tetrazoles.[6]
Materials:
-
4-(Trifluoromethyl)aniline
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Triethyl orthoformate
-
Glacial acetic acid
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in glacial acetic acid.
-
To this solution, add 1.0-1.2 equivalents of sodium azide and 1.2-1.5 equivalents of triethyl orthoformate.
-
Heat the reaction mixture to 80-120 °C and stir for 5-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by pouring it over crushed ice with constant stirring.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the crude product with cold deionized water.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting aniline spot on TLC and the appearance of a new product spot. The final product's identity and purity should be verified by melting point determination and spectroscopic analysis (NMR, IR, MS).
Spectroscopic Characterization
The structure of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its constituent functional groups and data from similar compounds.[7]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the tetrazole C-H proton, typically in the range of δ 9.0-10.0 ppm. - Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. |
| ¹³C NMR | - A signal for the tetrazole carbon, typically around δ 140-150 ppm. - Signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group (a quartet due to C-F coupling). - A quartet for the trifluoromethyl carbon with a large ¹JCF coupling constant. |
| ¹⁹F NMR | - A singlet for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[7] |
| IR (Infrared) | - C-H stretching of the tetrazole ring (~3100-3150 cm⁻¹). - C=N and N=N stretching vibrations of the tetrazole ring (1400-1600 cm⁻¹). - Strong C-F stretching vibrations of the trifluoromethyl group (1100-1350 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 214.15. |
Reactivity and Stability
Thermal Stability: Tetrazole-containing compounds are known to be energetic materials that can decompose exothermically upon heating, often with the liberation of nitrogen gas (N₂).[8] The thermal stability of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is enhanced by the presence of the aromatic ring, but it should still be handled with care at elevated temperatures. Thermal decomposition studies on similar phenyl tetrazoles show exothermic decomposition typically occurring between 190-240 °C.[8] The trifluoromethyl group generally imparts good thermal and chemical resistance.[4]
Chemical Stability: The compound is generally stable under standard laboratory conditions. The tetrazole ring is relatively resistant to many common reagents but can undergo reactions such as N-alkylation. The trifluoromethyl group is highly stable and generally unreactive under non-extreme conditions.
Handling and Storage: It is recommended to store 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in a cool, dry place away from heat sources.[4] Standard personal protective equipment should be worn when handling this compound.
Applications in Drug Discovery and Materials Science
The unique combination of the metabolically stable, carboxylic acid-mimicking tetrazole ring and the property-enhancing trifluoromethylphenyl group makes this compound a highly sought-after intermediate.
Pharmaceutical Development
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a key building block in the synthesis of a variety of biologically active molecules, particularly in the development of novel anti-inflammatory and analgesic drugs.[4] Its role is often as a precursor to more complex molecules where the tetrazole moiety serves as a bioisosteric replacement for a carboxylic acid, and the trifluoromethylphenyl group contributes to enhanced potency and favorable pharmacokinetic properties. Tetrazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[2]
Materials Science
In the field of materials science, this compound is utilized in the synthesis of advanced polymers and coatings.[4] The incorporation of the 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole unit into polymer backbones can impart desirable properties such as:
-
Enhanced Thermal Stability: Both the aromatic and tetrazole rings contribute to a high decomposition temperature.[9]
-
Chemical Resistance: The trifluoromethyl group is known to increase the chemical inertness of materials.[4]
-
Coordination Properties: The nitrogen-rich tetrazole ring can act as a ligand for metal ions, opening possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs).
Polymers containing tetrazole units have been explored for applications such as gas separation membranes and energetic materials.[9][10]
Agrochemicals
The compound also serves as an intermediate in the formulation of agrochemicals, including herbicides and fungicides.[4] The trifluoromethyl group is a common feature in many modern pesticides, and the biological activity of the tetrazole ring can contribute to the overall efficacy of the final product.
Conclusion
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a strategically designed molecule that offers a powerful combination of properties for researchers in both life sciences and materials science. Its straightforward synthesis, coupled with the desirable characteristics imparted by the tetrazole and trifluoromethylphenyl moieties, ensures its continued importance as a versatile building block. The insights provided in this guide aim to facilitate its effective utilization in the discovery and development of next-generation pharmaceuticals, high-performance materials, and other advanced chemical applications.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACS Publications. (2023, August 1). Main Chain 1,5-Disubstituted-1H-Tetrazole-Based Polymers via Ugi-Azide-Four-Multicomponent Polymerization (UA-4MCP). Retrieved from [Link]
-
Taylor & Francis Online. (2021, January 31). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (2017, January 15). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Retrieved from [Link]
-
SciELO. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
-
SciSpace. (2008). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds | Download Table. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2016, March 24). (PDF) Biological activities importance of Tetrazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3386968A - Tetrazole polymers.
-
Journal of Advanced Scientific Research. (n.d.). A ONE POT SYNTHESIS OF TETRAZOLE DERIVATIVES FROM ALDEHYDES AND SULFAMIC ACID WITH SODIU. Retrieved from [Link]
-
ResearchGate. (2011, August 6). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved from [Link]
-
Pharmaceutical Methods. (2014, July 15). Biological Potentials of Substituted Tetrazole Compounds. Retrieved from [Link]
-
ResearchGate. (2014, August 6). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.
-
PubMed Central. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(2H-tetrazol-1-ium-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol. Retrieved from [Link]
Sources
- 1. phmethods.net [phmethods.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Tetrazole - Wikipedia [en.wikipedia.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3386968A - Tetrazole polymers - Google Patents [patents.google.com]
